molecular formula C16H13ClF5N3S B12433794 N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide

N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide

Cat. No.: B12433794
M. Wt: 409.8 g/mol
InChI Key: XQIZJYIBGSLVFM-UHFFFAOYSA-N
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Description

N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide is a complex organic compound characterized by its unique chemical structure. This compound contains multiple functional groups, including a pyridine ring, a trifluoromethyl group, and a carboximidamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of 3-chloro-5-(trifluoromethyl)pyridine. This can be achieved through the chlorination of 5-(trifluoromethyl)pyridine using chlorine gas under controlled conditions.

    Thioether Formation: The next step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate thiol compound to form the thioether linkage.

    Amidation Reaction: The final step involves the reaction of the thioether derivative with 2,6-difluoro-N-methylbenzenecarboximidamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral media).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.

Scientific Research Applications

N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chloro-5-trifluoromethylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N’-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and difluoro substituents enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13ClF5N3S

Molecular Weight

409.8 g/mol

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]-2,6-difluoro-N'-methylbenzenecarboximidamide

InChI

InChI=1S/C16H13ClF5N3S/c1-23-14(13-11(18)3-2-4-12(13)19)24-5-6-26-15-10(17)7-9(8-25-15)16(20,21)22/h2-4,7-8H,5-6H2,1H3,(H,23,24)

InChI Key

XQIZJYIBGSLVFM-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=C(C=CC=C1F)F)NCCSC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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